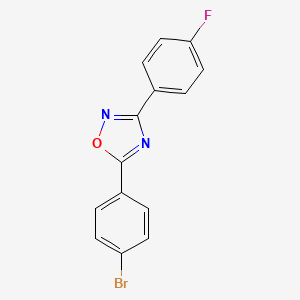![molecular formula C12H13N3O2S2 B5883483 N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)
N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide, also known as TTCA, is a synthetic compound that has been extensively researched for its potential applications in various fields of science. This compound is a member of the thiazole family of compounds and is known to possess unique biochemical and physiological properties that make it an attractive candidate for further research.
作用机制
The mechanism of action of N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. This compound has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. In addition, this compound has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess unique biochemical and physiological properties that make it an attractive candidate for further research. This compound has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and tyrosinase. This compound has also been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation.
实验室实验的优点和局限性
N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, this compound also has some limitations for lab experiments, including its limited solubility in water and certain organic solvents. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide. One potential direction is to further investigate its antitumor properties and its potential as a novel therapeutic agent for the treatment of cancer. Another potential direction is to investigate its antimicrobial properties and its potential as a new class of antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a modulator of various signaling pathways. Finally, research is needed to develop new methods for synthesizing and purifying this compound, which can improve its potential for use in various fields of science.
合成方法
N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2-thienylacetic acid, followed by N-methylation and acylation. Another method involves the reaction of 2-thienylacetic acid with thiosemicarbazide, followed by N-methylation and acylation. Both methods have been shown to yield high purity this compound.
科学研究应用
N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide has been extensively researched for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and tyrosinase. In pharmacology, this compound has been shown to have potential as a novel therapeutic agent for the treatment of various diseases, including cancer and inflammation.
属性
IUPAC Name |
N,N,4-trimethyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-7-9(11(17)15(2)3)19-12(13-7)14-10(16)8-5-4-6-18-8/h4-6H,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZJJMUCKQNKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-methyl-N'-[(1-naphthyloxy)acetyl]-3-furohydrazide](/img/structure/B5883462.png)

![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
![4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5883478.png)
![2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5883480.png)
![2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5883489.png)